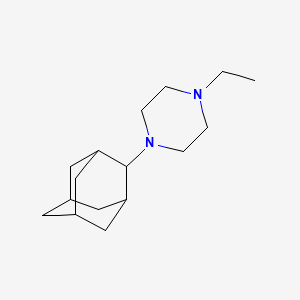![molecular formula C15H17NO3S B5802054 [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)
[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid, also known as EMAQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EMAQ belongs to the class of quinoline derivatives, which have been shown to exhibit a wide range of biological activities, including antimalarial, antitumor, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Mecanismo De Acción
The exact mechanism of action of [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid is not fully understood, but it is believed to act by inhibiting the activity of key enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
In addition to its antitumor and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid is its broad spectrum of activity against various cancer cell lines. This compound has also been shown to have low toxicity in normal cells, which is an important consideration for potential therapeutic applications. One limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid. One area of research is to investigate the potential of this compound as a therapeutic agent for various types of cancer. Another area of research is to investigate the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, future research can focus on improving the solubility of this compound in aqueous solutions to facilitate its administration in vivo.
Métodos De Síntesis
The synthesis of [(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid involves the reaction of 3-ethyl-6-methoxy-2-methylquinoline with thioacetic acid in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of the reaction varies depending on the reaction conditions, but typically ranges from 50-70%.
Propiedades
IUPAC Name |
2-(3-ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-4-11-9(2)16-13-6-5-10(19-3)7-12(13)15(11)20-8-14(17)18/h5-7H,4,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDHIULERRVKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1SCC(=O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine](/img/structure/B5801979.png)

![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)


![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)



![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)
![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)


![{2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5802077.png)